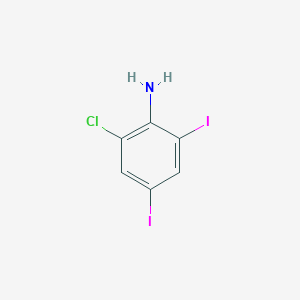
2-Chloro-4,6-diiodoaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4,6-diiodoaniline is an organic compound with the molecular formula C6H4ClI2N It is a derivative of aniline, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are substituted by chlorine and iodine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloro-4,6-diiodoaniline can be synthesized through the halogenation of aniline derivatives. The general procedure involves the iodination of 2-chloroaniline using iodine and an oxidizing agent such as potassium iodate in an acidic medium . The reaction is typically carried out at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the hazardous reagents involved.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4,6-diiodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction Products: Reduction typically yields amines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-Chloro-4,6-diiodoaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and other biochemical processes.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-Chloro-4,6-diiodoaniline exerts its effects depends on the specific application. In biochemical studies, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of chlorine and iodine atoms can influence the compound’s reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-iodoaniline: Similar structure but with one less iodine atom.
2,4,6-Triiodoaniline: Contains three iodine atoms instead of two.
2,4-Diiodoaniline: Lacks the chlorine atom present in 2-Chloro-4,6-diiodoaniline.
Uniqueness
The combination of these halogens can lead to distinct properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C6H4ClI2N |
|---|---|
Peso molecular |
379.36 g/mol |
Nombre IUPAC |
2-chloro-4,6-diiodoaniline |
InChI |
InChI=1S/C6H4ClI2N/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2 |
Clave InChI |
FIVCCEHZIYCZTA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)N)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















